molecular formula C13H13NO4S B14399829 [4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid CAS No. 89919-35-7

[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid

Cat. No.: B14399829
CAS No.: 89919-35-7
M. Wt: 279.31 g/mol
InChI Key: YPIXWVNDCHOCHP-UHFFFAOYSA-N
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Description

[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid is a complex organic compound that features a pyrrole ring substituted with a methoxy group, a methyl group, and a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrrole precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production. The use of high-purity reagents and advanced purification methods, such as chromatography, are essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that makes it useful in drug development, particularly in the design of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of advanced materials. Its structural properties may contribute to the creation of materials with unique electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of [4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyrrole derivatives, such as:

  • Thiophene-2-acetic acid
  • 1-Methyl-5-(thiophene-2-carbonyl)-1H-pyrrole
  • 4-Methoxy-1-methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

What sets [4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid apart is its specific combination of functional groups and structural features

Properties

CAS No.

89919-35-7

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

2-[4-methoxy-1-methyl-5-(thiophene-2-carbonyl)pyrrol-2-yl]acetic acid

InChI

InChI=1S/C13H13NO4S/c1-14-8(7-11(15)16)6-9(18-2)12(14)13(17)10-4-3-5-19-10/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

YPIXWVNDCHOCHP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1C(=O)C2=CC=CS2)OC)CC(=O)O

Origin of Product

United States

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